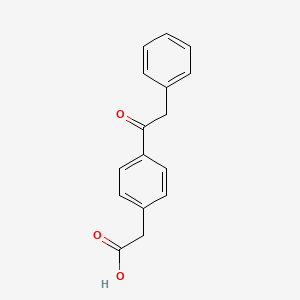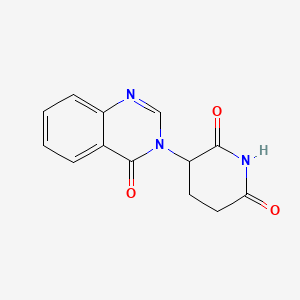
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,6-piperidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is a heterocyclic compound that features a quinazolinone moiety fused with a piperidine-2,6-dione structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Piperidine-2,6-dione Formation: The piperidine-2,6-dione moiety can be synthesized by the cyclization of glutamic acid derivatives.
Coupling Reaction: The final step involves coupling the quinazolinone core with the piperidine-2,6-dione moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone and piperidine derivatives.
Substitution: Formation of alkylated or acylated derivatives of the compound.
科学研究应用
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The quinazolinone moiety can inhibit enzyme activity by binding to the active site, while the piperidine-2,6-dione structure can interact with receptor sites, modulating their activity.
相似化合物的比较
Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,5-dione: Similar structure but with a different position of the carbonyl group.
3-(4-oxoquinazolin-3(4H)-yl)pyrrolidine-2,5-dione: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is unique due to its specific combination of the quinazolinone and piperidine-2,6-dione moieties, which confer distinct biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
39123-48-3 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
3-(4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11N3O3/c17-11-6-5-10(12(18)15-11)16-7-14-9-4-2-1-3-8(9)13(16)19/h1-4,7,10H,5-6H2,(H,15,17,18) |
InChI 键 |
FREJIWOFHHULTE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


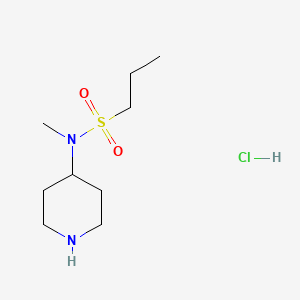
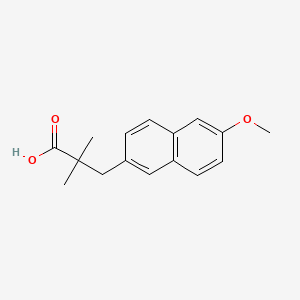
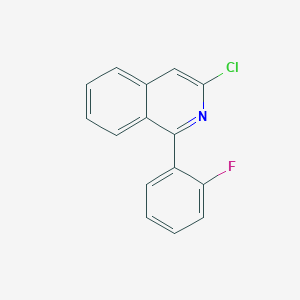
![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)
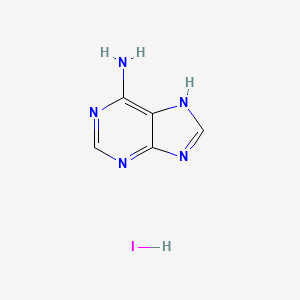
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)
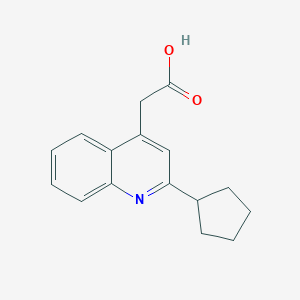
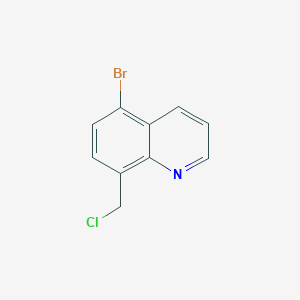
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)

